molecular formula C18H14N2O2S B13754273 N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide CAS No. 61931-40-6

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide

Cat. No.: B13754273
CAS No.: 61931-40-6
M. Wt: 322.4 g/mol
InChI Key: BVRCYEJSUZJJFH-UHFFFAOYSA-N
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Description

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide is a synthetic organic compound featuring a fused anthra-isothiazol ring system substituted with a butanamide side chain. This structure combines the planar aromatic system of anthracene with the heterocyclic isothiazole ring, which is further functionalized by an amide group.

These analogs share the same anthra-isothiazol core but differ in the length of the alkyl chain in the amide substituent, influencing their physicochemical and pharmacological profiles .

Properties

CAS No.

61931-40-6

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)butanamide

InChI

InChI=1S/C18H14N2O2S/c1-2-5-14(21)19-12-8-3-6-10-15(12)18(22)11-7-4-9-13-16(11)17(10)20-23-13/h3-4,6-9H,2,5H2,1H3,(H,19,21)

InChI Key

BVRCYEJSUZJJFH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide typically involves multiple steps. One common method starts with the preparation of the anthraquinone core, followed by the introduction of the isothiazole ring. The final step involves the attachment of the butanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Physicochemical Properties

The following table summarizes key properties of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide and its analogs:

Property Acetamide Analogue Propanamide Analogue (Documented) Butanamide (Inferred)
Molecular Formula C₁₆H₁₀N₂O₂S C₁₇H₁₂N₂O₂S C₁₈H₁₄N₂O₂S
Molecular Weight (g/mol) 294.33 308.36 322.39 (estimated)
LogP (Partition Coeff.) ~2.9 (estimated) 3.16 ~3.4 (estimated)
Key Functional Groups Anthra-isothiazol + acetamide Anthra-isothiazol + propanamide Anthra-isothiazol + butanamide

Key Observations :

  • Chain Length and Lipophilicity : Increasing the alkyl chain length from acetamide (C2) to butanamide (C4) enhances lipophilicity (LogP), suggesting improved membrane permeability but reduced aqueous solubility .
  • Molecular Weight : The incremental addition of methylene groups increases molecular weight, which may influence pharmacokinetic properties such as absorption and distribution.
Analytical Characterization
  • Propanamide Analogue : Characterized via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases. This method is scalable for pharmacokinetic studies and impurity isolation .
  • Butanamide (Projected) : Likely requires similar HPLC conditions but with adjusted retention times due to increased hydrophobicity. Mass spectrometry (MS) compatibility may necessitate replacing phosphoric acid with formic acid .

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